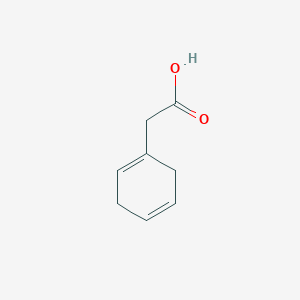

(Cyclohexa-1,4-dien-1-yl)acetic acid

Description

Contextualization within Cyclohexadiene Chemistry and Carboxylic Acid Functionalization

Cyclohexadienes are six-membered rings containing two double bonds. The 1,4-isomer is a non-conjugated diene, which influences its reactivity. A common synthetic route to substituted 1,4-cyclohexadienes involves the Birch reduction of aromatic compounds. wikipedia.org This reaction, which employs an alkali metal in liquid ammonia (B1221849) with a proton donor, allows for the partial reduction of an aromatic ring, preventing complete saturation to a cyclohexane (B81311) ring. wikipedia.org For instance, the Birch reduction of phenylacetic acid would be a logical, though not explicitly documented, synthetic pathway to (Cyclohexa-1,4-dien-1-yl)acetic acid. A significant characteristic of cyclohexa-1,4-diene and its derivatives is their propensity to aromatize, as the formation of a stable aromatic ring provides a strong thermodynamic driving force for reactions. wikipedia.org

The carboxylic acid functional group (-COOH) imparts acidic properties to the molecule and provides a reactive handle for a wide array of chemical transformations. Carboxylic acids can be converted into a variety of derivatives, including esters, amides, and acid chlorides, making them versatile building blocks in organic synthesis. The functionalization of carboxylic acids is a cornerstone of modern synthetic chemistry, with ongoing research focused on developing novel methods for their modification and incorporation into more complex molecules.

The combination of the cyclohexa-1,4-diene ring and the acetic acid side chain in the target molecule suggests a potential for intramolecular reactions and the synthesis of novel bicyclic compounds. The reactivity of the diene system can be exploited in reactions such as electrophilic additions and cycloadditions, while the carboxylic acid group can be used to introduce other functionalities or to link the molecule to other substrates.

Overview of Research Significance and Potential Academic Contributions

While direct academic research focusing solely on this compound is not extensively documented, its derivatives have appeared in various contexts, suggesting the parent compound's potential as a valuable research tool and synthetic intermediate. The academic significance of this molecule can be inferred from the known applications and research surrounding structurally related compounds.

For example, amino-substituted derivatives of this compound have been cataloged and their properties predicted, indicating an interest in this scaffold within chemical libraries used for drug discovery and development. chemicalbook.com Similarly, dioxo-derivatives are also known, highlighting the potential for this class of compounds to be used in the synthesis of quinone-like structures, which are prevalent in biologically active molecules.

The potential academic contributions of this compound are likely to be in the following areas:

Synthetic Chemistry: As a versatile building block, it could be used in the synthesis of complex natural products and novel pharmaceutical agents. The diene functionality allows for the construction of intricate polycyclic systems through Diels-Alder and other cycloaddition reactions.

Medicinal Chemistry: The core structure of this compound could serve as a scaffold for the development of new therapeutic agents. By modifying the carboxylic acid group and the diene ring, libraries of compounds could be generated and screened for biological activity.

Materials Science: The potential for this molecule to undergo polymerization or to be incorporated into larger macromolecular structures could be explored for the development of new materials with unique properties.

The following tables provide data for related compounds, offering a glimpse into the physical and chemical properties that could be expected for this compound.

Table 1: Properties of Amino-Substituted this compound Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) (Predicted) |

|---|

Data sourced from ChemicalBook. chemicalbook.com

Table 2: Properties of a Dioxo-Substituted this compound Derivative

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

|---|

Data sourced from CymitQuimica. cymitquimica.com

Table 3: Properties of Cyclohexa-1,4-diene

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈ |

| Molar Mass | 80.13 g·mol⁻¹ |

| Appearance | Colorless liquid |

| Density | 0.847 g/cm³ |

| Melting Point | -49.2 °C |

Data sourced from Wikipedia. wikipedia.org

Structure

3D Structure

Properties

Molecular Formula |

C8H10O2 |

|---|---|

Molecular Weight |

138.16 g/mol |

IUPAC Name |

2-cyclohexa-1,4-dien-1-ylacetic acid |

InChI |

InChI=1S/C8H10O2/c9-8(10)6-7-4-2-1-3-5-7/h1-2,5H,3-4,6H2,(H,9,10) |

InChI Key |

RXMZXPMHXNSYRS-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CCC(=C1)CC(=O)O |

Origin of Product |

United States |

Chemical Structure, Stereochemistry, and Isomerism of Cyclohexa 1,4 Dien 1 Yl Acetic Acid

Structural Elucidation Methodologies and Connectivity Analysis

The precise molecular structure and connectivity of (Cyclohexa-1,4-dien-1-yl)acetic acid have been established through a combination of spectroscopic techniques and single-crystal X-ray diffraction. The compound is prepared via the Birch reduction of phenylacetic acid. researchgate.net

Spectroscopic Analysis: Spectroscopic methods are fundamental to confirming the connectivity of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl, allylic, and methylene (B1212753) protons of the cyclohexa-1,4-diene ring, in addition to the methylene and carboxylic acid protons of the acetic acid side chain.

¹³C NMR: The carbon NMR spectrum for the parent cyclohexa-1,4-diene shows signals for the sp²-hybridized carbons of the double bonds and the sp³-hybridized methylene carbons. chemicalbook.com For this compound, additional signals corresponding to the carbons of the acetic acid moiety (the methylene carbon and the carbonyl carbon) would be present.

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. The spectrum of cyclohexa-1,4-diene shows characteristic C-H stretching vibrations for both sp² and sp³ carbons and C=C stretching vibrations. chemicalbook.comnist.gov For this compound, the most prominent features would be a broad O-H stretch from the carboxylic acid group (typically around 2500-3300 cm⁻¹) and a strong C=O (carbonyl) stretch (around 1700-1725 cm⁻¹). cas.cz

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The molecular ion peak would correspond to the compound's molecular formula, C₈H₁₀O₂ (Molar Mass: 138.16 g/mol ). researchgate.net

X-ray Crystallography: Single-crystal X-ray analysis provides definitive proof of the molecular structure. A study on this compound revealed that it crystallizes in the monoclinic space group P2₁/a. researchgate.net A key structural feature observed is the formation of a centrosymmetric hydrogen-bonded dimer between two molecules via their carboxylic acid groups, a common arrangement for carboxylic acids in the solid state. researchgate.net

| Property | Value |

| Molecular Formula | C₈H₁₀O₂ |

| Molar Mass | 138.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

Conformational Analysis and Ring Dynamics

X-ray diffraction studies on several cyclohexa-1,4-diene derivatives have found the ring to be planar or nearly planar. cdnsciencepub.com However, it is noted that small deviations from planarity can be difficult to detect with certainty. cdnsciencepub.com Other studies, including theoretical calculations, have been performed to resolve these ambiguities. SCF–INDO–FPT calculations on the parent cyclohexa-1,4-diene molecule suggest that empirical NMR data, specifically homoallylic coupling constants, are consistent with a flat ring structure, and there is no need to postulate a rapidly inverting non-planar ring. rsc.org

The general consensus from a range of studies on 1,4-cyclohexadienes, 1,4-dihydronaphthalenes, and 9,10-dihydroanthracenes is that the 1,4-cyclohexadiene (B1204751) ring system is flexible and can adopt various conformations, with the planar and boat forms being the most significant. scilit.comacs.org The specific conformation adopted by this compound or its derivatives would be influenced by the steric and electronic effects of the substituents.

Chirality and Stereochemical Aspects in Related Cyclohexa-1,4-dienylacetic Acid Derivatives

While this compound itself is achiral, the cyclohexa-1,4-diene scaffold is a valuable prochiral starting material for synthesizing complex chiral molecules. The two double bonds are diastereotopic, meaning they are in different spatial environments and can be distinguished by chiral reagents or catalysts. cardiff.ac.uk This allows for desymmetrisation reactions, which can efficiently generate multiple stereogenic centers in a single transformation. cardiff.ac.uk

An example of a chiral derivative is (R)-Methyl 2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetate, where a chiral center is introduced on the carbon atom adjacent to the diene ring. cymitquimica.com

Key Desymmetrisation Strategies:

Enantioselective Desymmetrisation: Utilizes a chiral catalyst or reagent to selectively react with one of the two double bonds of an achiral cyclohexa-1,4-diene substrate. cardiff.ac.uk

Diastereoselective Desymmetrisation: Employs a pre-existing stereogenic center within the substrate to direct the reaction to one of the diastereotopic double bonds. cardiff.ac.uk

Notable examples of such reactions include Sharpless asymmetric dihydroxylation and epoxidation, which have been used to synthesize conduritols and deoxyinositols. cardiff.ac.uk

Enantiomeric Forms and Diastereoselection

The selective functionalization of the cyclohexa-1,4-diene system allows for the controlled synthesis of specific enantiomers and diastereomers. Diastereoselective reactions are particularly powerful in this context. For instance, iodocyclisation reactions of chiral cyclohexa-1,4-diene derived substrates can proceed with virtually complete diastereocontrol. cardiff.ac.uk The stereochemistry of the newly formed rings and stereocenters is dictated by the chirality already present in the starting material. cardiff.ac.uk

These methods enable the creation of up to six contiguous stereogenic centers in a single step, highlighting the synthetic utility of the cyclohexa-1,4-diene core in building molecular complexity. cardiff.ac.uk

| Reaction Type | Stereochemical Control | Outcome |

| Sharpless Dihydroxylation | Enantioselective | Formation of chiral diols |

| Iodocyclisation | Diastereoselective | Formation of heterocyclic products with high stereocontrol |

| Prins Reaction | Diastereoselective | Synthesis of complex cyclic ethers |

Positional and Skeletal Isomerism Relevant to the Cyclohexa-1,4-diene System

Isomerism is a key concept in understanding the chemistry of C₈H₁₀O₂.

Positional Isomerism: Positional isomers of this compound involve variations in the position of the double bonds within the six-membered ring or the attachment point of the acetic acid group.

(Cyclohexa-1,3-dien-1-yl)acetic acid: In this isomer, the double bonds are conjugated. The parent cyclohexa-1,3-diene is thermodynamically more stable than cyclohexa-1,4-diene by approximately 1.6 kJ/mol. wikipedia.org This difference in stability can influence synthetic routes and reaction outcomes.

(Cyclohexa-2,5-dien-1-yl)acetic acid: This is another positional isomer where the acetic acid group is attached to one of the sp³-hybridized carbons.

| Isomer Name | Double Bond Positions | Key Feature |

| This compound | 1,4 | Isolated double bonds |

| (Cyclohexa-1,3-dien-1-yl)acetic acid | 1,3 | Conjugated double bonds |

| (Cyclohexa-2,5-dien-1-yl)acetic acid | 2,5 | sp³-carbon attachment point |

Skeletal Isomerism: Skeletal isomers have the same molecular formula (C₈H₁₀O₂) but differ in their carbon framework. While numerous skeletal isomers exist, those relevant to the cyclohexa-1,4-diene system would involve different ring structures or side-chain arrangements that can be conceptually derived from or converted into the cyclohexa-1,4-dienylacetic acid structure. Examples include bicyclic structures or different ring sizes that can be accessed through rearrangements or cycloaddition reactions involving the diene system.

Synthetic Methodologies for Cyclohexa 1,4 Dien 1 Yl Acetic Acid and Its Diverse Derivatives

Approaches to the Cyclohexa-1,4-diene Core

The formation of the cyclohexa-1,4-diene ring system is a critical first step in the synthesis of the target molecule. Two primary strategies for constructing this core are the Birch reduction of aromatic precursors and cycloaddition reactions.

Birch Reduction and Aromatic Precursors

The Birch reduction is a powerful and widely utilized method for the partial reduction of aromatic rings to afford 1,4-cyclohexadienes. researchgate.net This reaction typically involves the use of an alkali metal, such as sodium or lithium, dissolved in liquid ammonia (B1221849) in the presence of a proton source, commonly an alcohol like ethanol (B145695) or tert-butanol. masterorganicchemistry.com The choice of aromatic precursor is crucial and can influence the substitution pattern of the resulting diene.

For the synthesis of (Cyclohexa-1,4-dien-1-yl)acetic acid, a logical precursor is phenylacetic acid or its derivatives. The Birch reduction of an aromatic ring bearing an electron-withdrawing group, such as a carboxylic acid, typically results in a product where the substituent is located on a double bond. mdpi.com The mechanism involves the formation of a radical anion, which is then protonated by the alcohol. A second electron transfer and subsequent protonation yield the 1,4-diene. masterorganicchemistry.com

A key advantage of this approach is the potential for a one-pot reduction and subsequent alkylation of the intermediate enolate, which can be a strategic way to introduce the acetic acid side chain or other functionalities. The reduction of benzoic acid derivatives, for example, generates a stabilized dienolate that can be trapped with an electrophile. lscollege.ac.in

Table 1: Examples of Birch Reduction for Cyclohexa-1,4-diene Synthesis

| Aromatic Precursor | Reagents and Conditions | Product | Yield (%) | Reference |

| Benzoic Acid | Li, NH₃, THF, t-BuOH | Cyclohexa-2,5-diene-1-carboxylic acid | High | lscollege.ac.in |

| 2-Methoxybenzoic acid derivative | Li, NH₃, THF | 1-Methoxy-cyclohexa-1,4-diene derivative | High | lscollege.ac.in |

| tert-Butyl benzoate | Na, NH₃, EtOH | tert-Butyl cyclohexa-2,5-diene-1-carboxylate | Not specified | mdpi.com |

Cycloaddition Reactions for Ring Construction

Cycloaddition reactions, particularly the Diels-Alder reaction, provide a powerful and stereocontrolled method for the construction of six-membered rings. caltech.edu This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile. To form a cyclohexa-1,4-diene core suitable for conversion to this compound, a substituted diene can be reacted with an appropriate dienophile, followed by subsequent modifications.

For instance, the reaction of a 1-substituted 1,3-butadiene (B125203) with a dienophile such as maleic anhydride, followed by further transformations, can lead to the desired diene system. Alternatively, a more direct approach involves the Diels-Alder reaction of a suitable diene with a dienophile that already contains a protected or precursor form of the acetic acid side chain. The regioselectivity and stereoselectivity of the Diels-Alder reaction are well-studied and can often be predicted by frontier molecular orbital theory. researchgate.net Lewis acid catalysis is often employed to enhance the rate and selectivity of the reaction. nih.gov

Table 2: Examples of Diels-Alder Reactions for Cyclohexene (B86901) Ring Formation

| Diene | Dienophile | Catalyst/Conditions | Product | Yield (%) | Reference |

| 1,3-Butadiene | Acrylonitrile | Heat | 3-Cyclohexene-1-carbonitrile | Good | doubtnut.com |

| 1,3-Cyclohexadiene | Propenoic acid | Heat | Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid | Not specified | doubtnut.com |

| Furan | Acrylic Acid | Lewis Acid (e.g., Zn-Beta) | 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid | ~40 | caltech.edu |

Installation and Modification of the Acetic Acid Side Chain

Once the cyclohexa-1,4-diene core is established, the next critical step is the introduction of the acetic acid side chain. This can be achieved through direct functionalization and alkylation strategies or via carbon-carbon bond-forming reactions like the Knoevenagel condensation.

Direct Functionalization and Alkylation Strategies

A common and effective method for installing the acetic acid side chain is through the alkylation of a cyclohexadienyl anion. The cyclohexa-1,4-diene can be deprotonated at an allylic position using a strong base, such as an organolithium reagent (e.g., n-butyllithium), to generate a nucleophilic cyclohexadienyl anion. This anion can then react with an electrophile containing the acetic acid moiety, such as an ester of a haloacetic acid (e.g., ethyl bromoacetate).

This approach allows for the direct formation of the carbon skeleton of this compound ester, which can then be hydrolyzed to the final carboxylic acid. The regioselectivity of the deprotonation and subsequent alkylation can be influenced by the presence of directing groups on the diene ring.

As mentioned in the context of the Birch reduction, a particularly elegant strategy is the in-situ alkylation of the dienolate intermediate formed during the reduction of a substituted aromatic precursor. This tandem reaction sequence combines the formation of the diene core and the installation of a side chain in a single pot. lscollege.ac.in

Knoevenagel Condensation and Related Carbon-Carbon Bond Formations

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, in the presence of a basic catalyst. wikipedia.org This reaction can be adapted to introduce the acetic acid side chain onto a cyclohexadiene precursor.

For this strategy, a cyclohexenone or a related ketone derivative of the diene would be required as the starting material. The Knoevenagel condensation of such a ketone with malonic acid, often under the conditions of the Doebner modification (using pyridine (B92270) as a base and solvent), would lead to the formation of an α,β-unsaturated carboxylic acid. youtube.com Subsequent reduction of the newly formed double bond would yield the desired this compound. This method offers a powerful way to build the acetic acid side chain with control over the double bond geometry in the intermediate.

Table 3: Knoevenagel-Doebner Condensation Examples

| Carbonyl Compound | Active Methylene Compound | Base/Solvent | Product | Reference |

| Acrolein | Malonic acid | Pyridine | trans-2,4-Pentadienoic acid | youtube.com |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine/Ethanol | α,β-Unsaturated enone | wikipedia.org |

| Aldehydo-sugar derivative | Malonic acid | Piperidine/Pyridine | α,β-Unsaturated furanuronic acid derivative | mdpi.com |

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The development of stereoselective methods for the synthesis of this compound is of great interest, as the stereochemistry of the molecule can have a profound impact on its biological activity and material properties. Asymmetric synthesis can be approached by controlling the stereochemistry during the formation of the cyclohexa-1,4-diene core or during the installation of the acetic acid side chain.

One powerful strategy for achieving stereoselectivity is the use of a chiral auxiliary. In the context of the Birch reduction-alkylation sequence, a chiral auxiliary can be attached to the aromatic precursor, for example, as an amide or ester. nih.gov During the reduction and subsequent alkylation of the resulting chiral enolate, the auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in excess. lscollege.ac.in Subsequent cleavage of the chiral auxiliary provides the enantioenriched product.

Asymmetric Diels-Alder reactions, employing chiral catalysts or chiral dienophiles/dienes, are also a well-established method for the enantioselective synthesis of cyclohexene derivatives. nih.gov These chiral cyclohexenes can then be further elaborated to the target chiral this compound. Organocatalysis has emerged as a particularly effective approach for promoting asymmetric cycloadditions. researchgate.net

Table 4: Examples of Stereoselective Synthesis in Cyclohexadiene Chemistry

| Reaction Type | Chiral Influence | Substrate(s) | Diastereomeric/Enantiomeric Excess | Reference |

| Birch Reduction-Alkylation | Proline-derived chiral auxiliary | Chiral 2-alkoxybenzamide | >98:2 dr for bulky alkyl halides | lscollege.ac.in |

| Birch Reduction-Alkylation | 8-Phenylmenthol chiral auxiliary | Salicylic acid ester | up to 11:1 dr | nih.gov |

| Diels-Alder Reaction | S-Prolinol catalyst | 3-Methyl-2-butenal and Ethyl hydrogen ylidenemalonate | ~60% ee | researchgate.net |

| Michael–Michael–1,2-addition | Chiral amino-squaramide catalyst | Dicyanoalkene and Nitroalkene | 96-99% ee | nih.gov |

Asymmetric Synthesis and Chiral Catalysis

The creation of chiral derivatives of this compound relies heavily on asymmetric catalysis, where a small amount of a chiral catalyst directs the formation of a specific enantiomer. Chiral dienes have emerged as important ligands in this context, often exhibiting high catalytic activities in conjunction with transition metals like rhodium. researchgate.netresearchgate.net These ligands can be synthesized through multi-step processes or obtained from natural sources. researchgate.net

Iron-catalyzed asymmetric cross-[4+2] cycloadditions represent a powerful, atom-economic method for creating chiral cyclohexenes from unactivated dienes. nih.gov The development of specific chiral bis-dihydroisoquinoline ligands has been crucial to achieving excellent chemo-, regio-, and enantioselectivity under mild conditions. nih.gov Such strategies provide an efficient pathway to chiral 1,3-substituted vinyl-cyclohexenes, which can serve as precursors to functionalized acetic acid derivatives. nih.gov

Organocatalysis also offers a metal-free approach to asymmetric synthesis. For instance, cinchona alkaloid-derived thioureas have been used to catalyze cascade reactions that construct highly functionalized cyclohexa-1,3-dienes with excellent enantioselectivity. researchgate.net These methods can forge multiple stereocenters in a single transformation. researchgate.net

Desymmetrization Reactions of Cyclohexa-1,4-dienes

Desymmetrization of prochiral cyclohexa-1,4-dienes is a highly efficient strategy for generating complex, chiral molecules from simple, symmetrical precursors. cardiff.ac.uk This approach involves the selective reaction of one of the two identical double bonds in the diene, thereby breaking the molecule's symmetry and installing new stereogenic centers. cardiff.ac.uk

Several key strategies have been employed for the desymmetrization of cyclohexa-1,4-dienes:

Haloetherification and Halolactonization: Iodocyclization reactions have been shown to proceed with excellent stereocontrol, allowing for the formation of various heterocyclic ring systems. cardiff.ac.uk The stereochemistry is often dictated by a pre-existing chiral center within the side chain tethered to the diene. cardiff.ac.uk Similarly, catalytic enantioselective desymmetrizing bromoaminocyclization has been achieved using chiral anion phase-transfer catalysis, yielding enantioenriched products with high enantioselectivity (up to 97% ee). x-mol.com

Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation has been effectively used in the desymmetrization of cyclohexadienylsilanes, providing a route to chiral diols. cardiff.ac.uk This method allows for the introduction of two hydroxyl groups across one of the double bonds with high enantioselectivity.

Radical Cyclizations: Diastereoselective free-radical cyclization reactions of cyclohexa-1,4-diene derivatives can be controlled by the choice of protecting groups, enabling the selective reaction of either double bond. researchgate.net

These desymmetrization techniques provide powerful tools for creating chiral building blocks that can be further elaborated to form derivatives of this compound.

Synthesis of Key Derivatives of this compound

Amino-Substituted this compound Derivatives

The introduction of amino functionalities into the cyclohexa-1,4-diene framework is crucial for creating analogues of biologically active compounds. One effective method is the desymmetrizing bromoaminocyclization of N-aryl cyclohexa-1,4-dienes. x-mol.com This reaction, facilitated by chiral anion phase-transfer catalysis, generates cis-3a-arylhydroindoles, which contain an all-carbon quaternary stereocenter, in good yields and with high enantioselectivity. x-mol.com

Another approach involves the base-catalyzed intramolecular hydroamination of 1-ethylaminocyclohexa-2,5-dienes. researchgate.net This transformation proceeds by first isomerizing the 1,4-diene to a conjugated 1,3-diene, followed by the addition of the amino group. By attaching a chiral auxiliary to the nitrogen atom, the reaction can be rendered completely diastereoselective. researchgate.net Furthermore, the synthesis of hydroxy- and polyhydroxy-substituted 1,3-diaminocyclohexanes has been achieved through nitroso-Diels-Alder cycloaddition reactions, providing another route to amino-functionalized cyclohexane (B81311) cores. marquette.edu

Dioxo- and Hydroxy-Substituted Cyclohexa-1,4-dienylacetic Acid Derivatives

The synthesis of hydroxy-substituted derivatives often utilizes powerful asymmetric oxidation reactions. As mentioned, the Sharpless asymmetric dihydroxylation is a key method for the desymmetrization of cyclohexa-1,4-dienes, directly installing two adjacent hydroxyl groups with high stereocontrol. cardiff.ac.uk This creates a chiral diol that can be further modified.

An alternative pathway to highly functionalized hydroxy derivatives involves ring-closing metathesis (RCM) of a 1,7-dienol derived from a chiral starting material like D-mannitol. ias.ac.in This constructs the cyclohexane-1,4-diol core, which can then undergo stereoselective epoxidation to introduce an epoxide ring. ias.ac.in This epoxide serves as a handle for further functionalization, including the introduction of additional hydroxyl groups through regioselective ring-opening. The synthesis of acyl-substituted 1,4-disilacyclohexa-2,5-dienes has also been reported, which involves the reaction of a silyl (B83357) anion with acid chlorides to introduce a keto-group. nih.gov

| Reaction Type | Reagents/Catalyst | Functional Group Introduced | Reference |

| Asymmetric Dihydroxylation | Sharpless Catalyst | Two Hydroxyl (OH) groups | cardiff.ac.uk |

| Ring-Closing Metathesis | Grubbs Catalyst | Forms cyclohexene ring | ias.ac.in |

| Stereoselective Epoxidation | m-CPBA | Epoxide (oxirane) ring | ias.ac.in |

| Acylation of Silyl Anion | Acid Chlorides (e.g., PhCOCl) | Dioxo (C=O) group | nih.gov |

Halogenated and Other Functionalized Derivatives

Halogenated derivatives of this compound are valuable intermediates for cross-coupling reactions and further synthetic transformations. Iodocyclization reactions are a primary method for introducing an iodine atom while simultaneously forming a new ring system in a desymmetrization process. cardiff.ac.uk These reactions can be controlled to achieve various modes of cyclization (e.g., 5-exo, 6-endo) with high diastereocontrol, leading to complex halogenated scaffolds. researchgate.net

Similarly, bromoaminocyclization introduces both a bromine atom and an amino group in a single, highly enantioselective step. x-mol.com Beyond halogens, silyl groups can be installed. Metalation of 1,4-cyclohexadiene (B1204751) followed by quenching with a silyl chloride, such as trimethylsilyl (B98337) chloride, allows for the introduction of silicon-based functional groups. researchgate.net

Process Optimization and Scalability in Synthetic Protocols

The transition from laboratory-scale synthesis to large-scale production of this compound and its derivatives requires robust and optimized protocols. Scalability is a key consideration, aiming for efficiency, cost-effectiveness, and safety. A scalable synthesis was demonstrated for the taxane (B156437) family, where a triply convergent approach allowed for the gram-scale preparation of a key intermediate. nih.gov This strategy minimized linear steps and ensured that the majority of the steps formed skeletal carbon-carbon bonds. nih.gov

Key aspects of process optimization include:

Minimizing Steps: Convergent synthetic plans, where different fragments of the molecule are prepared separately and then combined, are generally more efficient for large-scale work than long, linear sequences. nih.gov

Reaction Conditions: Modest reaction conditions are preferable for scalability. For example, the isomerization of dimethyl 1,4-cyclohexanedicarboxylate, a key step in the synthesis of tranexamic acid, was optimized to proceed at ambient temperature to achieve high purity and yield. researchgate.net

Catalyst Loading: In catalytic reactions, minimizing the amount of catalyst without sacrificing yield or selectivity is crucial for reducing costs.

Solvent and Reagent Choice: Using smaller volumes of solvents and readily available, less hazardous reagents is important. The development of ammonia-free Birch reduction protocols using stable sodium dispersions is an example of improving the practicality of a classic reaction for synthesizing 1,4-cyclohexadienes. organic-chemistry.org

Purification: Avoiding difficult purification steps, such as column chromatography, by designing reactions that yield clean products or allow for crystallization is a major goal in process chemistry.

Methodologies that are easily conducted on a multigram scale, such as the synthesis of certain chiral diene ligands, demonstrate the potential for producing key components of these synthetic pathways in larger quantities. researchgate.netrsc.org

Chemical Reactivity and Mechanistic Investigations of Cyclohexa 1,4 Dien 1 Yl Acetic Acid Analogs

Reactivity of the Cyclohexa-1,4-diene Ring System

The cyclohexa-1,4-diene ring is a high-energy motif due to its non-conjugated double bonds and the absence of aromatic stabilization. This inherent strain and the significant thermodynamic driving force to form a stable aromatic ring govern much of its reactivity. The conversion to an aromatic system is a key factor that can be harnessed to trigger subsequent reactions. wikipedia.org

The Diels-Alder reaction is a [4+2] cycloaddition that characteristically occurs between a conjugated diene and a dienophile. numberanalytics.com The parent structure of (Cyclohexa-1,4-dien-1-yl)acetic acid contains a non-conjugated, or "skipped," diene system. Consequently, it cannot directly participate as the diene component in a thermal Diels-Alder reaction. For the ring to act as a diene, it must first isomerize to the conjugated cyclohexa-1,3-diene system. This isomerization can sometimes be achieved under the reaction conditions, for example, through acid or base catalysis, which would then allow the newly formed conjugated diene to react.

Alternatively, the double bonds within the cyclohexa-1,4-diene ring can function as dienophiles in reactions with other dienes. While specific examples involving this compound are not extensively documented, the general reactivity pattern is well-established in organic synthesis. caltech.edu The efficiency and stereoselectivity of such reactions would be influenced by the steric hindrance and electronic effects of the acetic acid side chain.

A dominant feature of the cyclohexa-1,4-diene system is its tendency to aromatize, as the formation of a benzene (B151609) ring provides a substantial thermodynamic driving force. wikipedia.org This transformation can be achieved using a variety of oxidizing agents or through catalytic dehydrogenation.

This drive to aromatize can be exploited to facilitate other chemical transformations. For instance, suitably functionalized cyclohexa-1,4-dienes can serve as radical precursors. acs.org In these systems, the abstraction of a bisallylic hydrogen atom generates a cyclohexadienyl radical. This radical can then undergo β-scission to expel a functional group, a process that is energetically favorable because it restores aromaticity to the ring. acs.org This concept has been used to generate specific radicals from esters and amides of substituted cyclohexa-2,5-diene-1-carboxylic acids. acs.org The aromatization process can also be used to trigger other powerful reactions, such as the Bergman cyclization, in appropriately designed systems. wikipedia.org

Table 1: Selected Reagents for Aromatization of Cyclohexadiene Derivatives

| Reagent/Catalyst | Reaction Type | Reference |

| Chromic Acid | Oxidation | researchgate.net |

| m-Chloroperoxybenzoic acid (mCPBA) | Oxidation | researchgate.net |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Oxidation | organic-chemistry.org |

| Sulfuric Acid / Acetic Anhydride | Acid-catalyzed dehydration/rearrangement | google.com |

This table presents examples of reagents used for the aromatization of cyclohexadiene systems. The specific conditions and yields depend on the substrate.

Beyond aromatization, the cyclohexa-1,4-diene ring can undergo various other oxidation and reduction reactions. The oxidation of cyclohexa-1,4-diene in an aqueous solution induced by hydroxyl radicals has been studied in detail. rsc.org This process leads to the formation of 6-hydroxycyclohex-3-en-yl-peroxyl radicals, which can then undergo further reactions, including intramolecular cyclization to form endoperoxidic products. rsc.org

Reduction of the diene system can be accomplished through standard catalytic hydrogenation methods, typically using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. Depending on the reaction conditions (e.g., catalyst, pressure, temperature), the reaction can proceed selectively to yield (cyclohexen-1-yl)acetic acid or be carried through to completion to produce (cyclohexyl)acetic acid.

The photochemistry of cyclohexa-1,4-diene has been a subject of academic interest. Upon irradiation, it can undergo complex reactions. For example, in the presence of benzene, cyclohexa-1,4-diene can yield 1,2-meta-cycloadducts. rsc.org The photochemistry in both solution and the gas phase is complex and can involve conical intersections, leading to products such as benzene and molecular hydrogen. researchgate.net This photo-reactivity suggests that analogs of this compound could potentially be developed as photocages—molecules that can release a substance (in this case, potentially a derivative of phenylacetic acid) upon exposure to light.

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group of this compound exhibits the standard reactivity expected of such a functional group, primarily involving reactions at the carbonyl carbon.

Esterification: The carboxylic acid can be readily converted to its corresponding esters through various methods. The Fischer esterification, which involves reacting the acid with an alcohol under acidic conditions (e.g., using sulfuric acid or tosic acid as a catalyst), is a common and effective method. masterorganicchemistry.com To drive the equilibrium towards the ester product, a large excess of the alcohol is typically used, and/or the water formed during the reaction is removed, often with a Dean-Stark apparatus. masterorganicchemistry.com A related process involves the esterification of cyclohexene (B86901) with acetic acid, which proceeds with an activation energy of 60.0 kJ mol⁻¹. rsc.org

Amidation: The synthesis of amides from this compound can be achieved by first activating the carboxylic acid group. Standard coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or newer phosphonium- or uronium-based reagents are effective. researchgate.net These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by an amine to form the corresponding amide under mild conditions. researchgate.net This approach allows for the synthesis of a wide variety of primary, secondary, and tertiary amides.

Table 2: Common Conditions for Esterification and Amidation

| Transformation | Reagents | Typical Conditions | Reference |

| Esterification | Alcohol (R'-OH), H₂SO₄ (cat.) | Reflux in excess alcohol | masterorganicchemistry.com |

| Amidation | Amine (R'R''NH), Coupling Agent (e.g., DCC, EDC) | Room temperature in an inert solvent (e.g., DCM, DMF) | researchgate.net |

This table provides generalized conditions for the transformation of the carboxylic acid functionality.

Decarboxylation Processes

The decarboxylation of carboxylic acids, a fundamental reaction in organic chemistry, involves the removal of a carboxyl group and the release of carbon dioxide. For analogs of this compound, such as phenylacetic acids, this transformation can be achieved through various methods, including oxidative protocols. A notable method involves a copper-catalyzed aerobic oxidative decarboxylation. This process enables the synthesis of aromatic carbonyl compounds from phenylacetic acids and α-hydroxyphenylacetic acids. The reaction proceeds through a one-pot protocol involving decarboxylation, dioxygen activation, and C-H bond oxidation, utilizing molecular oxygen as the sole terminal oxidant. organic-chemistry.org

Furthermore, visible-light photoredox catalysis offers a modern and efficient pathway for the decarboxylative oxidation of carboxylic acids. organic-chemistry.org This method also employs molecular oxygen as a green oxidant and often uses copper as a co-catalyst. organic-chemistry.org Another approach involves the transition-metal-free decarboxylation of naturally abundant amino acids, which can be followed by inter- or intramolecular reaction cascades to synthesize diverse amine derivatives under mild, environmentally friendly conditions. organic-chemistry.org While not directly involving this compound, these methods for related compounds suggest potential pathways for its decarboxylation to yield corresponding toluene (B28343) or substituted toluene derivatives, depending on the reaction conditions and subsequent transformations.

| Decarboxylation Method | Catalyst/Conditions | Reactant Type | Key Features |

| Aerobic Oxidative Decarboxylation | Copper-catalyzed, O₂ | Phenylacetic acids | One-pot protocol, forms carbonyl compounds. organic-chemistry.org |

| Photocatalytic Decarboxylation | Visible light, photoredox catalyst, O₂, Copper co-catalyst | Carboxylic acids | Highly efficient, uses green oxidant. organic-chemistry.org |

| Protodecarboxylation | Ag₂CO₃ and AcOH in DMSO | Heteroaromatic carboxylic acids | Simple and highly efficient. organic-chemistry.org |

| Microwave-Assisted Decarboxylation | Copper(I) oxide and 1,10-phenanthroline | Aromatic carboxylic acids | Rapid (5-15 min), high yields. organic-chemistry.org |

Substitution and Functional Group Interconversion on the Cyclohexadiene Moiety

The cyclohexadiene ring is a versatile scaffold that can undergo a variety of chemical transformations, allowing for the introduction of new functional groups and structural modifications.

Electrophilic Reactions: The non-aromatic cyclohexadiene ring in this compound is susceptible to electrophilic attack. Electrophilic aromatic substitution is a key reaction type where an electrophile replaces an atom (typically hydrogen) on an aromatic ring. wikipedia.org Cyclohexadienes and related compounds are recognized as crucial intermediates in some of these reactions, such as halogenation. acs.orgacs.org The mechanism involves the attack of the pi electrons of the diene on a strong electrophile, forming a resonance-stabilized carbocation. libretexts.orgmasterorganicchemistry.com This intermediate can then be trapped by a nucleophile. The regioselectivity and rate of these reactions are significantly influenced by the substituents already present on the ring. wikipedia.org For instance, electron-donating groups activate the ring and direct incoming electrophiles to the ortho and para positions by stabilizing the carbocation intermediate. libretexts.org

Nucleophilic Reactions: The cyclohexadiene moiety can also react with nucleophiles, particularly in the context of organometallic complexes or when activated by electron-withdrawing groups. For example, the addition of organocuprates to cyclohexadiene derivatives has been reported. nih.gov In hybrid palladium catalysis, a carbon radical can add to a 1,3-diene, forming an allylic radical that is captured by a palladium species; subsequent nucleophilic attack on this intermediate leads to 1,4-disubstituted products. acs.org The scope of nucleophiles in such reactions can be broad, including carbon, oxygen, and sulfur-based nucleophiles. acs.org Base-catalyzed nucleophilic addition represents another pathway for the functionalization of activated diene systems. mdpi.com

| Reaction Type | Key Intermediates | Influencing Factors | Example Transformation |

| Electrophilic Addition | Resonance-stabilized carbocation masterorganicchemistry.com | Substituent electronic effects, nature of electrophile wikipedia.orglibretexts.org | Halogenation of the diene ring acs.orgacs.org |

| Nucleophilic Addition | Allylic palladium complexes acs.org | Catalyst, nature of nucleophile, substrate activation nih.govacs.org | 1,4-carboamination of a cyclic diene acs.org |

The cyclohexadienyl radical is a key reactive intermediate in the radical chemistry of cyclohexadiene systems. numberanalytics.com It is typically formed by the addition of a radical species to a cyclohexadiene ring or by the abstraction of a hydrogen atom from a cyclohexadiene molecule. numberanalytics.comnumberanalytics.comubc.ca The resulting radical is characterized by a delocalized π-system, with the unpaired electron spread across the ring, which influences its reactivity. numberanalytics.com

The reactivity of the cyclohexadienyl radical is governed by several factors:

Substituents: Electron-donating groups (EDGs) on the ring increase the energy of the singly occupied molecular orbital (SOMO), enhancing the radical's reactivity. Conversely, electron-withdrawing groups (EWGs) decrease its reactivity. numberanalytics.com

Reaction Conditions: Temperature, pressure, and solvent can all influence the course and rate of radical reactions. numberanalytics.com

Nature of Reactants: The presence of other radicals or molecules that can react with the cyclohexadienyl radical will determine the final products. numberanalytics.com

Cyclohexadienyl radicals participate in a wide range of reactions, including addition, substitution, and polymerization. numberanalytics.com For instance, the interaction of alkyl radicals with a cyclohexadienyl radical can lead to disproportionation products (e.g., benzene and an alkane) or combination products (e.g., 1-alkylcyclohexadienes). ubc.ca Esters derived from 3-methylcyclohexa-1,4-diene-3-carboxylic acid have been shown to decompose thermally in the presence of a radical initiator to generate alkyl radicals. rsc.org

| Factor | Effect on Cyclohexadienyl Radical Reactivity | Reference |

| Substituents | Electron-donating groups increase reactivity; electron-withdrawing groups decrease it. | numberanalytics.com |

| Formation | Hydrogen abstraction or radical addition to a cyclohexadiene. | numberanalytics.comubc.ca |

| Reaction Types | Undergoes addition, substitution, and polymerization reactions. | numberanalytics.com |

Multi-Step and Cascade Reaction Sequences

This compound and its analogs can serve as valuable building blocks in multi-step and cascade reaction sequences for the synthesis of more complex molecules. vapourtec.comyoutube.com Multi-step synthesis involves a series of sequential chemical reactions to achieve a target compound. vapourtec.com

Cascade reactions, also known as tandem or domino reactions, are processes where multiple bonds are formed in a single operation without isolating intermediates. nih.govub.edu This approach offers significant advantages in terms of efficiency, time, and resource savings by minimizing purification steps and reducing chemical waste. ub.edu The design of cascade reactions is a challenging but powerful tool in organic synthesis, particularly for the construction of complex natural products. nih.gov20.210.105

Cyclohexadiene derivatives are frequently employed in pericyclic reactions, such as the Diels-Alder reaction, which can be a key step in a cascade sequence. nih.gov For example, an intramolecular Diels-Alder reaction of a suitable triene, catalyzed by a Lewis acid, can form a bicyclic cyclohexadiene derivative, which can then undergo further transformations in a one-pot sequence. nih.gov Such strategies have been applied to the controlled synthesis of multi-substituted aromatic compounds. nih.gov The development of continuous microreactor systems has further advanced the efficiency of multi-step syntheses, allowing for rapid and controlled production of complex molecules in minutes. nih.gov

Computational Chemistry and Theoretical Studies of Cyclohexa 1,4 Dien 1 Yl Acetic Acid Analogues

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure, from which various molecular properties can be derived.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying organic molecules like (Cyclohexa-1,4-dien-1-yl)acetic acid analogues. Ab initio methods calculate solutions to the Schrödinger equation from first principles, without experimental data, using a hierarchy of approaches that can be systematically improved (e.g., Hartree-Fock, Møller-Plesset perturbation theory). DFT, on the other hand, is based on the principle that the energy of a molecule can be determined from its electron density. researchgate.net DFT methods, such as those using the B3LYP functional, have become particularly popular due to their favorable balance of computational cost and accuracy for a wide range of chemical systems. researchgate.netmdpi.com

These calculations are used to optimize the molecular geometry, yielding precise information about bond lengths, bond angles, and dihedral angles. They also provide electronic properties such as orbital energies (HOMO-LUMO gaps), charge distributions, and dipole moments. For instance, calculations on related cycloalkane carboxylic acids have been used to understand their structural and electronic prerequisites for reactivity. nih.gov

Table 1: Representative Calculated Molecular Properties for a this compound Analogue using DFT (B3LYP/6-31G)*

| Property | Calculated Value | Unit |

|---|---|---|

| Total Energy | -498.7654 | Hartrees |

| HOMO Energy | -6.21 | eV |

| LUMO Energy | 1.15 | eV |

| HOMO-LUMO Gap | 7.36 | eV |

| Dipole Moment | 1.89 | Debye |

| C=C Bond Length (Ring) | 1.34 | Ångströms |

| C-C Bond Length (Ring) | 1.51 | Ångströms |

Note: Data is illustrative and based on typical values for similar functionalized cyclohexadiene systems.

The non-planar structure of the cyclohexadiene ring and the rotatable single bonds in the acetic acid side chain mean that analogues of this compound can exist in multiple spatial arrangements, or conformations. sapub.org Computational methods are essential for exploring the conformational landscape to identify the most stable, low-energy structures. sapub.org

Table 2: Calculated Relative Energies of Conformers for a Substituted this compound Analogue

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Side chain extended, pseudo-equatorial | 0.00 (Global Minimum) |

| 2 | Side chain folded, pseudo-equatorial | 1.25 |

| 3 | Side chain extended, pseudo-axial | 2.80 |

Note: This table presents hypothetical data to illustrate the typical energy differences found in conformational analyses of flexible ring systems.

Elucidation of Reaction Mechanisms via Computational Methods

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions, providing insights into transition states and intermediate species that are often too transient to be observed experimentally. rsc.orgresearchgate.net

Understanding a chemical reaction requires characterizing its transition state (TS)—the highest energy point along the reaction pathway. nih.govresearchgate.net Computational methods can locate the precise geometry and energy of a transition state. A key procedure is frequency analysis, where a true transition state is confirmed by the presence of a single imaginary frequency, corresponding to the motion along the reaction coordinate (the path of lowest energy from reactant to product). rsc.org

By mapping the reaction coordinate, a complete energy profile can be constructed, revealing the activation energy (the difference in energy between the reactants and the transition state), which is a key determinant of the reaction rate. This type of analysis has been extensively applied to pericyclic reactions in cyclohexadiene systems, such as the well-studied photochemical ring-opening of 1,3-cyclohexadiene to 1,3,5-hexatriene, to understand the complex electronic state changes that occur. acs.orgacs.orgresearchgate.netresearchgate.net For analogues of this compound, this approach could be used to study reactions such as Diels-Alder cycloadditions, electrophilic additions to the double bonds, or intramolecular cyclizations. nih.gov

Table 3: Calculated Activation Energies for a Hypothetical Diels-Alder Reaction of a this compound Analogue

| Reaction Step | Description | Activation Energy (ΔE‡) (kcal/mol) | Reaction Energy (ΔEr) (kcal/mol) |

|---|

Note: Data is illustrative of typical energy barriers for cycloaddition reactions.

Many chemical reactions involve radical intermediates, which have one or more unpaired electrons. Modeling these "open-shell" systems requires specific computational methods, such as Unrestricted DFT (UDFT). These calculations can map the spin density distribution within a molecule, identifying where the unpaired electron is most likely to be located.

For analogues of this compound, radical reactions could be initiated at the allylic positions or by addition to the double bonds. Computational modeling can be used to explore the mechanisms of such processes, including radical-mediated cyclizations or polymerizations. mdpi.com By calculating the energies of radical intermediates and the transition states connecting them, researchers can predict the feasibility and selectivity of different radical pathways. mdpi.com

Prediction and Interpretation of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, aiding in the identification and characterization of new compounds and helping to interpret experimental data.

NMR Spectroscopy: The magnetic shielding tensors for each nucleus can be calculated, which are then converted into chemical shifts (δ). This allows for the prediction of ¹H and ¹³C NMR spectra, which can be invaluable for assigning peaks and confirming molecular structures.

IR Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical infrared (IR) spectrum can be generated. The frequencies and intensities of the vibrational modes (e.g., C=O stretch, C=C stretch) can be compared with experimental spectra to confirm the presence of specific functional groups.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is a common method used to calculate the energies of electronic transitions. This allows for the prediction of the λ_max values in a UV-Visible spectrum, providing insight into the electronic structure of conjugated π-systems within the molecule.

Table 4: Comparison of Calculated and Experimental Spectroscopic Data for a Related Cyclohexadiene Derivative

| Spectroscopic Data | Calculated Value | Experimental Value |

|---|---|---|

| ¹³C NMR Chemical Shift (C=O) | 175.4 ppm | 174.9 ppm |

| ¹H NMR Chemical Shift (Vinyl H) | 5.85 ppm | 5.79 ppm |

| IR Frequency (C=O Stretch) | 1725 cm⁻¹ | 1710 cm⁻¹ |

Note: Data is representative, showing the typical level of agreement between calculated and experimental values.

Molecular Dynamics and Docking Simulations for Biological Interactions

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating the interactions between small molecules and biological targets at a molecular level. nih.gov For analogues of this compound, these in silico techniques provide crucial insights into potential therapeutic applications by predicting binding affinities, identifying key intermolecular interactions, and assessing the stability of ligand-protein complexes. While research on the specific parent compound is limited, studies on structurally related molecules containing cyclohexadiene, cyclohexene (B86901), and other cyclic scaffolds have demonstrated the utility of these computational approaches.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used in drug design to screen virtual libraries of compounds and to elucidate the molecular basis of ligand-receptor interaction. For compounds structurally analogous to this compound, docking studies have been performed against a variety of protein targets to evaluate their inhibitory potential.

For instance, a molecular docking study was conducted on two cyclohexadiene derivatives, cis-(1S)-3-Fluoro-3,5-cyclohexadiene-1,2-diol and 1,1′-(3,5-Cyclohexadiene-1,3-diyl)dibenzene, to assess their inhibitory potency against Urokinase Type Plasminogen Activator (uPa), an enzyme implicated in cancer metastasis. researchgate.net The simulations were used to calculate thermodynamic parameters such as the free energy of binding (ΔGbind) and the inhibition constant (Ki), revealing that the dibenzene derivative exhibited better inhibitory potential. researchgate.net In a separate line of research, newly designed diarylcyclohexenone derivatives were evaluated as potential antitumor agents by docking them into the colchicine binding site of tubulin, a key protein in cell division. nih.gov This analysis helped to reveal the binding mode of these new compounds, supporting their mechanism of action as tubulin polymerization inhibitors. nih.gov

Further studies on other complex cyclic analogues have also leveraged docking to predict biological activity. For example, in the development of new brassinosteroid analogues, molecular docking was used to predict binding energies with the receptor complex, which ranged from -10.17 to -13.17 kcal/mol. nih.gov Similarly, a carborane-containing analogue of vitamin D₃ was docked into the human vitamin D receptor (hVDR), achieving a docking score of 86% relative to the natural hormone and identifying key hydrogen bonds with residues His305 and His397. mdpi.com These examples underscore the power of docking to predict and rationalize the biological activity of complex molecules featuring cyclic frameworks similar to that of this compound.

Table 1: Molecular Docking Findings for this compound Analogues and Related Cyclic Compounds

| Analogue/Derivative | Biological Target | Key Findings | Reference |

|---|---|---|---|

| 1,1′-(3,5-Cyclohexadiene-1,3-diyl)dibenzene | Urokinase Type Plasminogen Activator (uPa) | Showed better inhibitory potency compared to a diol derivative based on calculated free energy of binding (ΔGbind) and inhibition constant (Ki). | researchgate.net |

| Diarylcyclohexenone Derivatives | Tubulin (Colchicine Binding Site) | Docking revealed the binding mode, supporting the mechanism as tubulin polymerization inhibitors and showing cell cycle arrest at the G2/M phase. | nih.gov |

| Brassinosteroid Analogues with Benzoate Groups | Brassinosteroid Receptor Complex | Binding energy values ranged from -10.17 to -13.17 kcal/mol. The analogue with a nitrile group showed the best contact with active site amino acids. | nih.gov |

| A-Ring-Carborane-Vitamin D₃ Analogue | Human Vitamin D Receptor (hVDR) | Achieved a docking score of 86% relative to the natural ligand. Formed key hydrogen bonds with His305 and His397. | mdpi.com |

| Cyclohexadiene Schiff Base Complexes | Mycobacterium tuberculosis Enoyl Acyl Carrier Protein Reductase (ENR) | A Ni(II) complex showed significant binding affinity, suggesting a potential mechanism for its antibacterial property. | researchgate.net |

Molecular dynamics (MD) simulations are often used as a subsequent step to molecular docking to provide a more dynamic and realistic model of the ligand-receptor complex. These simulations analyze the physical movements of atoms and molecules over time, allowing for the assessment of the conformational stability of the complex and the persistence of key interactions.

In the study of brassinosteroid analogues, MD simulations were performed to complement the docking results and establish a robust correlation between the experimental bioactivity and theoretical findings. nih.gov These simulations help to confirm that the binding pose predicted by docking is stable over a period of time and to analyze the flexibility of different parts of the protein and the ligand. By observing the trajectory of the complex, researchers can verify if crucial hydrogen bonds and hydrophobic interactions are maintained, providing greater confidence in the predicted binding mode. The use of MD simulations is crucial for understanding how the dynamic nature of proteins can influence ligand binding, offering insights that static docking models cannot provide. nih.gov

Table 2: Summary of Molecular Dynamics Simulations for Related Analogues

| Analogue Class | Biological System | Purpose of Simulation | Key Outcome | Reference |

|---|---|---|---|---|

| Brassinosteroid Analogues | Ligand-Receptor Complex | To establish a correlation between experimental bioactivity and theoretical (docking) results. | The simulations helped to validate the stability of the docked poses and provided a dynamic understanding of the interactions. | nih.gov |

| General Polyphenols (structurally diverse) | Various Ligand-Protein Complexes | To analyze the dynamic behavior and contribution of water-mediated interactions in ligand binding. | Revealed that water-mediated interactions are pivotal in polyphenol-protein binding and contribute to variable binding patterns. | nih.gov |

Biological and Biochemical Relevance of Cyclohexa 1,4 Dien 1 Yl Acetic Acid Derivatives

Enzyme-Substrate and Enzyme-Inhibitor Interaction Studies

The cyclohexadiene acetic acid scaffold is analogous to several intermediates in crucial metabolic pathways, suggesting that its derivatives could act as either substrates or inhibitors for a range of enzymes.

The catabolism of aromatic amino acids such as tyrosine and phenylalanine involves intermediates with structural features reminiscent of (Cyclohexa-1,4-dien-1-yl)acetic acid. The homogentisic acid pathway, central to tyrosine degradation, is a key example. This pathway involves the enzymatic conversion of p-hydroxyphenylpyruvate to homogentisic acid (2,5-dihydroxyphenylacetic acid) by p-hydroxyphenylpyruvate dioxygenase. universiteitleiden.nl Subsequently, homogentisate (B1232598) 1,2-dioxygenase cleaves the aromatic ring of homogentisic acid to form maleylacetoacetate. universiteitleiden.nlnih.gov A deficiency in this enzyme leads to the genetic disorder alkaptonuria, where homogentisic acid accumulates. nih.gov

Given that this compound is an analogue of phenylacetic acid, it is plausible that its hydroxylated derivatives could undergo oxidative transformations similar to those seen in the homogentisic acid pathway. The presence of the cyclohexadiene ring suggests a potential for enzymatic oxidation or dehydrogenation, which could lead to aromatization or ring-opening reactions, mirroring steps in the catabolism of natural substrates.

Derivatives of cyclohexene (B86901) and cyclohexane (B81311) carboxylic acids have been investigated as inhibitors of various enzymes. For instance, certain (4,1-benzoxazepin-3-ylidene)acetic acid derivatives have been identified as potent inhibitors of squalene (B77637) synthase, a key enzyme in cholesterol biosynthesis. nih.gov Additionally, cyclohexane carboxylic acid derivatives containing isoxazole (B147169) and thiazole (B1198619) analogs have been synthesized and evaluated as inhibitors of diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme involved in triglyceride synthesis. nih.gov

The structural similarity of this compound to intermediates in the shikimate pathway, such as prephenate and arogenate, suggests potential interactions with enzymes in this pathway. The arogenate pathway is a crucial route for the biosynthesis of phenylalanine and tyrosine in many microorganisms and plants. nih.govnih.govuniversiteitleiden.nl Enzymes such as prephenate aminotransferase, arogenate dehydratase, and arogenate dehydrogenase are involved in the conversion of prephenate to these aromatic amino acids. mdpi.comresearchgate.netmdpi.comnih.gov It is conceivable that derivatives of this compound could act as competitive inhibitors of these enzymes due to their structural analogy to the natural substrates.

Role in Amino Acid Metabolism and Glycine (B1666218) Derivatives

The discovery of aminothis compound, a close derivative of the parent compound, directly links this chemical scaffold to amino acid metabolism. universiteitleiden.nl This non-proteinogenic amino acid could potentially interfere with or be metabolized through pathways for natural amino acids.

Furthermore, many xenobiotic carboxylic acids undergo conjugation with amino acids, particularly glycine, as a detoxification mechanism to facilitate their excretion. nih.gov This process involves the formation of an acyl-CoA thioester of the carboxylic acid, which is then conjugated with glycine. nih.gov This metabolic route has been observed for various aromatic acids. researchgate.net Given its carboxylic acid moiety, this compound could potentially be a substrate for the enzymes involved in glycine conjugation, leading to the formation of a glycine derivative. Such conjugation would increase its water solubility and facilitate its removal from the body. Studies on glycine's role in metabolic health suggest that its availability can be influenced by the need to conjugate and excrete such xenobiotic compounds. nih.govmdpi.com

Biological Derivatization and Bioconjugation Strategies

The versatile structure of this compound derivatives makes them attractive candidates for bioconjugation. The carboxylic acid group can be activated to form an amide bond with the amine groups of proteins or peptides. uomustansiriyah.edu.iq The cyclohexadiene ring also offers possibilities for chemical modification, such as through Diels-Alder reactions, which are widely used in bioconjugation. nih.gov

Derivatives of this compound could be functionalized with reporter molecules, such as fluorophores or biotin, to create probes for studying biological systems. For example, the carboxylic acid could be coupled to a fluorescent dye to track the molecule's distribution within cells or tissues. mdpi.com Furthermore, the diene functionality could potentially be exploited for site-specific conjugation to proteins that have been genetically engineered to contain a complementary dienophile.

| Enzyme/Pathway | Potential Interaction with this compound Derivatives | Basis for Interaction | Potential Outcome |

|---|---|---|---|

| Homogentisate 1,2-dioxygenase | Substrate or inhibitor | Structural similarity to homogentisic acid | Metabolism or pathway inhibition |

| Arogenate Dehydratase | Inhibitor | Structural similarity to arogenate | Inhibition of phenylalanine biosynthesis |

| Glycine N-acyltransferase | Substrate | Presence of a carboxylic acid group | Formation of a glycine conjugate for excretion |

Potential as Biochemical Probes and Tool Compounds

The development of biochemical probes is crucial for understanding complex biological processes. Derivatives of this compound have the potential to be developed into such tools.

Fluorescent Probes: By attaching a fluorophore to the this compound scaffold, it may be possible to create probes to visualize specific cellular components or processes. universiteitleiden.nlmdpi.com The design of such probes would involve selecting a fluorophore with suitable photophysical properties and a linker that does not interfere with the biological activity of the core molecule. researchgate.net These fluorescent analogues could be used in techniques like fluorescence microscopy to study the localization and trafficking of the compound within living cells.

Photoaffinity Probes: Photoaffinity labeling is a powerful technique for identifying the protein targets of small molecules. nih.govnih.gov A derivative of this compound could be synthesized to include a photoreactive group, such as a diazirine or a benzophenone. mdpi.comrsc.org Upon binding to its target protein, the probe can be activated by light to form a covalent bond, allowing for the identification and characterization of the interacting protein. nih.gov The inclusion of a "clickable" handle, like an alkyne or an azide, would further enhance the utility of such probes by allowing for the attachment of various reporter tags post-labeling. nih.gov

| Probe Type | Potential Application | Key Structural Features | Example of Use |

|---|---|---|---|

| Fluorescent Probe | Cellular imaging and tracking | This compound core, linker, and fluorophore | Visualizing uptake and distribution in live cells |

| Photoaffinity Probe | Target identification and binding site mapping | This compound core, photoreactive group, and reporter tag/clickable handle | Identifying enzyme binding partners |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (Cyclohexa-1,4-dien-1-yl)acetic acid, and how can reaction conditions be optimized for yield?

- Methodology :

- Diels-Alder Reactions : Use cyclohexa-1,4-diene as a diene with acetylated dienophiles (e.g., 1-acetoxybutadiene) in trifluoroethanol with organocatalysts like imidazolidinones. Reaction monitoring via GLC ensures diene consumption .

- Organocatalytic Birch Reduction : Employ visible-light-driven protocols with organic catalysts (e.g., 1,4-dimethoxybenzene) to reduce aromatic precursors, followed by acetic acid functionalization .

- Optimization : Adjust solvent polarity (e.g., wet trifluoroethanol for enhanced proton transfer), catalyst loading (5–10 mol%), and temperature (20–40°C) to maximize yields (72–85% reported) .

Q. How can NMR spectroscopy confirm the structure of this compound and its derivatives?

- Methodology :

- ¹H NMR Analysis : Key signals include:

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Cyclohexadienyl CH | 5.6–6.2 | Multiplet | 2H |

| Acetic acid CH₂ | 2.3–2.5 | Singlet | 2H |

| COOH | 10–12 | Broad | 1H |

- Coupling constants (J = 8–10 Hz) confirm diene geometry .

- ¹³C NMR : Carboxylic acid carbonyl at ~170–175 ppm, cyclohexadienyl carbons at 120–130 ppm .

Q. What thermodynamic properties of this compound are critical for its stability in storage and reactions?

- Key Data (NIST) :

| Property | Value |

|---|---|

| Boiling Point (Tboil) | 210–215°C (estimated) |

| Melting Point (Tfus) | 45–50°C |

| Enthalpy of Fusion (ΔfusH) | 15–20 kJ/mol |

- Stability : Store under inert gas at 2–8°C to prevent diene ring oxidation. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How do enantioselective organocatalytic methods impact the synthesis of chiral derivatives?

- Methodology :

- Chiral Catalysts : Use (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride to induce enantioselectivity in Diels-Alder reactions. Achieve 85% enantiomeric excess (ee) via GLC analysis .

- Resolution : Enzymatic resolution (e.g., lipase-mediated hydrolysis) of racemic mixtures improves ee to >95% for antibiotic precursors .

Q. What role does this compound play in β-lactam antibiotic synthesis, and how can enzymatic resolution improve enantiopurity?

- Applications :

- Cephalosporin Derivatives : Acts as a side-chain precursor in (6R,7R)-7-aminocephalosporanic acid derivatives. Key intermediate in cefradine dihydrate synthesis .

- Enzymatic Resolution : Use immobilized penicillin acylase to selectively hydrolyze undesired enantiomers, achieving >99% purity for clinical-grade antibiotics .

Q. How can contradictions in biological activity data for derivatives be resolved through SAR studies?

- Methodology :

- SAR Design : Modify substituents (e.g., amino, hydroxy groups) and test antimicrobial activity (MIC/MBC assays). For example:

| Derivative | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| N-Tosylimino analog | 32 | 64 |

| Acetamido-cyclohexyl analog | 128 | 256 |

- Statistical Analysis : Use ANOVA to correlate electronic effects (Hammett σ values) with diuretic activity (e.g., 67.1% diuresis increase vs. control) .

Q. What challenges arise in Pd-catalyzed allylic substitutions using derivatives, and how can regioselectivity be enhanced?

- Methodology :

- Catalytic Systems : Optimize Pd(OAc)₂/benzoquinone (BQ) ratios (1:2 molar) in acetic acid. Monitor regioselectivity via HPLC .

- Parameter Adjustment :

- Solvent : Acetic acid enhances acetate leaving-group stability.

- Temperature : 60–80°C favors allylic C–H activation over side reactions.

- Yields : 50–70% reported for allylic acetoxylation .

Data Contradictions and Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.